
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride typically involves the reaction of 2-methyl-4-pyrimidinamine with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Methyl-4-pyrimidinamine+Phosphorus oxychloride→N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of advanced equipment and techniques ensures efficient production while maintaining safety standards.
化学反応の分析
Types of Reactions
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a phosphoramidate derivative.
科学的研究の応用
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphoramidate esters.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride involves its interaction with specific molecular targets. The compound can act as a phosphorylating agent, transferring a phosphoryl group to other molecules. This activity is crucial in various biochemical pathways and can influence cellular processes.
類似化合物との比較
Similar Compounds
- N,N-Dimethylphosphoramic dichloride
- Phosphoramidic dichloride, methyl-
Comparison
N-(2-Methylpyrimidin-4-yl)phosphoramidic dichloride is unique due to its specific structure, which includes a pyrimidine ring substituted with a methyl group. This structural feature imparts distinct chemical properties and reactivity compared to other phosphoramidic dichlorides. For example, N,N-Dimethylphosphoramic dichloride has different reactivity due to the presence of dimethyl groups instead of a pyrimidine ring.
特性
CAS番号 |
801199-53-1 |
|---|---|
分子式 |
C5H6Cl2N3OP |
分子量 |
226.00 g/mol |
IUPAC名 |
N-dichlorophosphoryl-2-methylpyrimidin-4-amine |
InChI |
InChI=1S/C5H6Cl2N3OP/c1-4-8-3-2-5(9-4)10-12(6,7)11/h2-3H,1H3,(H,8,9,10,11) |
InChIキー |
SCIAKNOHCLCFSC-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=N1)NP(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl 3,5-bis[3-(benzyloxy)-4-nitrophenoxy]benzoate](/img/structure/B14229571.png)
![Glycyl-L-alanyl-N-[(2-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14229572.png)
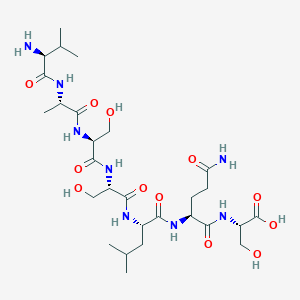
![[4-amino-2-(piperidin-4-ylamino)pyrimidin-5-yl]-(2,3-difluoro-6-methoxyphenyl)methanone;2,2,2-trifluoroacetic acid](/img/structure/B14229591.png)
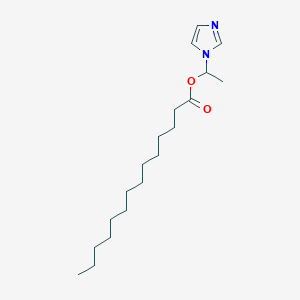
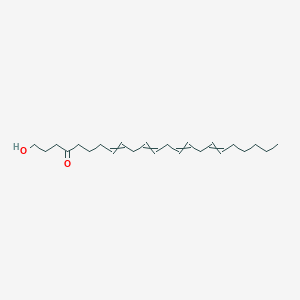
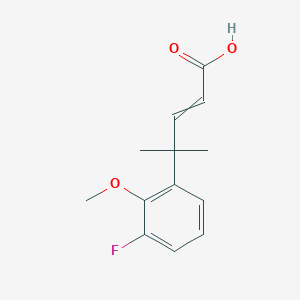
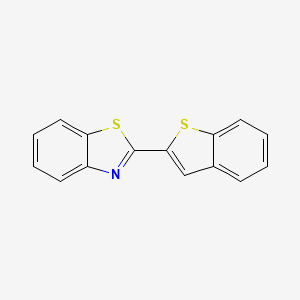
![Trimethyl{3-[1-(trimethylstannyl)ethenyl]hept-1-yn-1-yl}silane](/img/structure/B14229616.png)
![3-{4-[(4-Methoxyphenyl)sulfanyl]phenyl}-2-methylprop-2-enoic acid](/img/structure/B14229622.png)
![8-Hydroxy-1-oxaspiro[4.5]decan-2-one](/img/structure/B14229627.png)
![N,N-Dipentyl-4-[2-(pyridin-4-yl)ethenyl]-3-(trifluoromethyl)aniline](/img/structure/B14229633.png)
![Hydroperoxide, 1-[2-(4-methoxyphenyl)ethyl]-1,2-dimethylpropyl](/img/structure/B14229640.png)

